2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol
Description
Properties
IUPAC Name |
2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c1-2-9-12-11-14(13-9)10(16)7-5-6(15(17)18)3-4-8(7)19-11/h3-5,10,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKILNTWEYTIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(C3=C(C=CC(=C3)[N+](=O)[O-])SC2=N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601319800 | |
| Record name | 2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660010 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
663206-23-3 | |
| Record name | 2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The compound, 2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold. This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Mode of Action
Similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics. This allows them to make specific interactions with different target receptors. For instance, some derivatives have been found to inhibit PARP-1 and EGFR targets in the context of anti-breast cancer activity.
Biochemical Pathways
For instance, in the context of anticancer activity, they have been found to induce apoptosis in cancer cells, upregulate P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, and downregulate the Bcl2 level.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. For instance, some derivatives have been found to exhibit cytotoxic activities against MDA-MB-231 breast cancer cells.
Action Environment
Similar compounds have been found to exhibit excellent thermal stability, suggesting that they may be stable under various environmental conditions.
Biological Activity
2-Ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound based on diverse and authoritative sources.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors. The compound can be synthesized through microwave-assisted methods or traditional reflux techniques, ensuring high yields and purity.
Antimicrobial Properties
Recent studies have demonstrated that compounds related to triazolo-benzothiazines exhibit significant antimicrobial activity. For instance:
- Activity Against Bacteria and Fungi : A study reported that related triazole derivatives showed moderate activity against a range of bacterial and fungal strains compared to standard antibiotics such as Streptomycin and Nystatin .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines:
- Cell Line Studies : The compound has been evaluated for its cytotoxic effects against human cancer cell lines like MCF-7 (breast cancer) and Bel-7402 (liver cancer). Results indicated that certain derivatives exhibited higher cytotoxicity compared to others, suggesting structure-activity relationships that could be optimized for better efficacy .
The biological activities of this compound may be attributed to its ability to inhibit specific enzymes involved in critical cellular processes:
- Dihydroorotate Dehydrogenase (DHODH) Inhibition : Similar compounds have been identified as selective inhibitors of DHODH in Plasmodium falciparum, suggesting a potential mechanism for targeting malaria parasites . This enzyme plays a crucial role in pyrimidine biosynthesis, making it a valuable target for drug development.
Case Studies
Several case studies have highlighted the effectiveness of triazolo-benzothiazines in treating various diseases:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. The presence of the nitro group in 2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol enhances its efficacy against various pathogens. Studies have demonstrated that this compound can inhibit the growth of bacteria and fungi effectively. For instance:
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 18 | 50 |
| Candida albicans | 16 | 50 |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research has shown that derivatives of triazoles can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific pathways essential for cancer cell survival. In vitro studies have indicated that this compound can significantly reduce cell viability in various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 10 |
The compound's ability to target specific cancer pathways presents a promising avenue for further research and development .
Structure-Activity Relationship
The unique structure of this compound contributes to its biological activity. The triazole ring is known for its ability to form hydrogen bonds with biological targets, enhancing binding affinity and selectivity. Computational studies using density functional theory have provided insights into the electronic properties and reactivity of the compound:
| Property | Value |
|---|---|
| HOMO Energy Level (eV) | -6.23 |
| LUMO Energy Level (eV) | -3.45 |
| Band Gap (eV) | 2.78 |
These properties indicate a favorable profile for interaction with biological macromolecules .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to the [1,2,4]triazolo[5,1-b][1,3]benzothiazine family. Key structural analogues include:
Key Structural Differences :
- Heteroatom Variation : The target compound contains a sulfur atom in the thiazine ring, whereas oxazine analogues (e.g., 3p, 3q) replace sulfur with oxygen, altering electronic properties and reactivity .
- Substituent Effects : The nitro group at position 7 in the target compound contrasts with halogen (e.g., Br, Cl) or alkyl (e.g., methyl, adamantyl) groups in analogues. Nitro groups are strong electron-withdrawing substituents, which may influence redox behavior or binding interactions .
Physicochemical and Reactivity Trends
- Regioselectivity : Steric hindrance from substituents (e.g., aryl groups in cinnamyl derivatives) significantly impacts cyclization regioselectivity, favoring six-membered thiazine systems over smaller rings .
- Stability : Nitro-substituted derivatives may exhibit lower thermal stability compared to halogenated analogues due to the electron-withdrawing nature of the nitro group, though this requires experimental validation.
- Yield Optimization: Reactions involving hydrazonoyl chlorides (e.g., compound 12a in ) achieve quantitative yields under reflux conditions, suggesting that similar protocols could be adapted for the target compound.
Q & A
Q. What in silico models are available to predict pharmacokinetic properties (e.g., bioavailability)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
